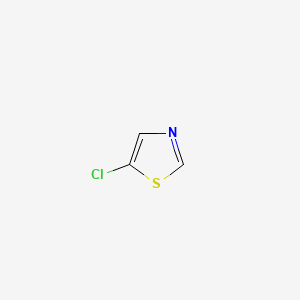

5-氯噻唑

描述

5-Chlorothiazole is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is water-soluble and has a slight sulfur odor. It is used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in drug discovery. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

科学研究应用

Synthesis of Heterocyclic Compounds

5-Chlorothiazole: serves as a crucial starting reagent in the synthesis of complex heterocyclic compounds, such as 2-chloro-6-methylimidazo[2,1-b]thiazole . These heterocyclic frameworks are foundational structures in many pharmaceuticals and agrochemicals due to their biological activity.

Development of Biologically Active Derivatives

Researchers utilize 5-Chlorothiazole to prepare a wide range of biologically active thiazole derivatives . These derivatives are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

作用机制

Target of Action

5-Chlorothiazole primarily targets the GABA_A receptor in the central nervous system. This receptor plays a crucial role in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By modulating this receptor, 5-Chlorothiazole can influence various neurological processes, including sedation, anxiolysis, and anticonvulsant activity .

Mode of Action

5-Chlorothiazole acts as a positive allosteric modulator at the GABA_A receptor. This means that 5-Chlorothiazole enhances the receptor’s response to GABA without directly activating the receptor itself. When GABA binds to the GABA_A receptor, 5-Chlorothiazole increases the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus exerting a calming effect on the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by 5-Chlorothiazole is the GABAergic pathway. By modulating the GABA_A receptor, 5-Chlorothiazole enhances the inhibitory effects of GABA, leading to reduced neuronal excitability. This can result in various downstream effects, including decreased anxiety, sedation, and anticonvulsant activity. Additionally, 5-Chlorothiazole may influence other pathways indirectly by altering the overall excitability of the nervous system .

Pharmacokinetics

The pharmacokinetics of 5-Chlorothiazole involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 5-Chlorothiazole is rapidly absorbed into the bloodstream. It is then distributed throughout the body, including the central nervous system, where it exerts its effects. 5-Chlorothiazole is metabolized primarily in the liver and excreted via the kidneys. The compound’s bioavailability and half-life can be influenced by factors such as liver function and renal clearance .

Result of Action

The molecular and cellular effects of 5-Chlorothiazole’s action include enhanced inhibitory neurotransmission in the brain. By increasing the activity of the GABA_A receptor, 5-Chlorothiazole reduces neuronal excitability, leading to its sedative, anxiolytic, and anticonvulsant effects. These actions make 5-Chlorothiazole useful in the treatment of conditions such as anxiety disorders, insomnia, and epilepsy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chlorothiazole. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the absorption of 5-Chlorothiazole, while high temperatures could potentially degrade the compound. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of 5-Chlorothiazole, impacting its overall efficacy .

属性

IUPAC Name |

5-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBTGGBNZEUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569693 | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazole | |

CAS RN |

4175-73-9 | |

| Record name | 5-Chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

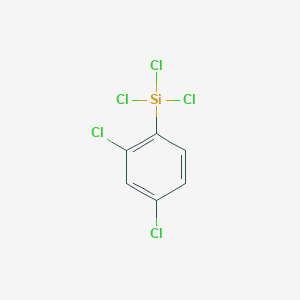

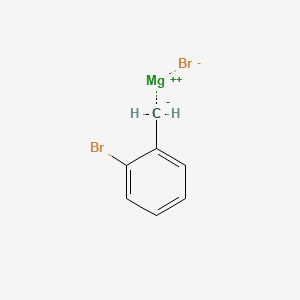

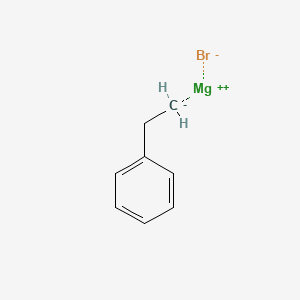

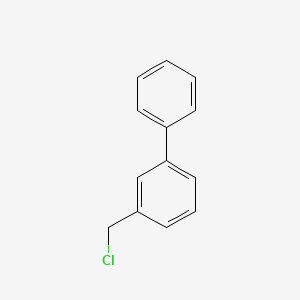

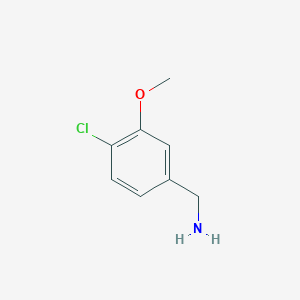

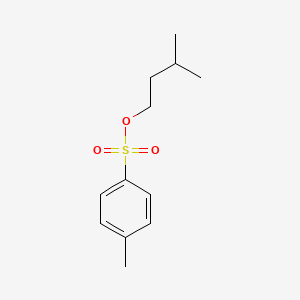

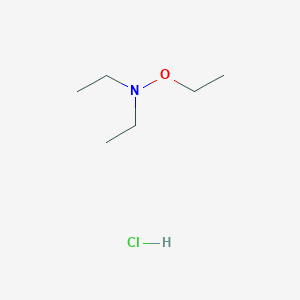

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5-Chlorothiazole serves as a versatile starting material for creating diverse heterocyclic compounds, particularly those containing the thiazole ring. Its reactivity stems from the presence of chlorine, which can be readily substituted, and the inherent properties of the thiazole ring itself. For example, researchers have utilized 5-chlorothiazole derivatives in the development of novel oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones, showcasing its potential in medicinal chemistry. []

A: Research indicates that Schiff bases derived from 5-chlorothiazole, particularly N-bis-(salicylidene)-2-4-diamino-5-chlorothiazole and N-bis-(5methylsalicylidene)-2-4 diamino-5-chloro-thiazole, can act as ligands in the formation of metal complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). [] These Schiff bases coordinate to the metal ions through the oxygen atom of the phenolic OH group and the nitrogen atom of the azomethine group. [] The resulting complexes exhibit diverse structural characteristics, ranging from monomeric to dimeric forms, depending on the specific metal ion and ligand involved. []

A: 5-chlorothiazole-based metal complexes have shown promise in various fields. For instance, studies have investigated their antimicrobial (antibacterial and fungicidal) and pesticidal activities. [] This suggests that these complexes could be further explored for the development of new antimicrobial agents and pesticides.

A: While the provided research doesn't delve into specific interactions of 5-chlorothiazole itself with biological targets, there's evidence pointing to the biological relevance of its derivatives. The study mentioning "T4 Lysozyme L99A/M102H with 2-amino-5-chlorothiazole bound" suggests that a derivative of 5-chlorothiazole, 2-amino-5-chlorothiazole, can interact with a modified version of T4 lysozyme, a well-known enzyme with antibacterial properties. [] This highlights the potential of 5-chlorothiazole derivatives to interact with biologically relevant proteins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)